N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide
Description
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide is a synthetic organic compound characterized by its unique structural features, including a thiophene ring substituted with a tert-butyl group and a cyano group, as well as a methoxy and methyl-substituted pentanamide chain
Properties
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-7-10(2)14(20-6)15(19)18-11-8-13(16(3,4)5)21-12(11)9-17/h8,10,14H,7H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWSNEGBTQHXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=C(SC(=C1)C(C)(C)C)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The tert-butyl and cyano groups are introduced through electrophilic aromatic substitution reactions. For instance, tert-butyl chloride and sodium cyanide can be used as reagents.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted thiophene with 2-methoxy-3-methylpentanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide
- N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methoxy-3-methylpentanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy and methyl groups in the pentanamide chain can also affect its physicochemical properties, making it distinct from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
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